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Compound of Interest

Compound Name: 2-Amino-5-methylbenzohydrazide

Cat. No.: B1272645 Get Quote

Introduction
2-Amino-5-methylbenzohydrazide is a versatile bifunctional molecule of significant interest to

researchers in medicinal chemistry and drug development. Its structure, featuring a nucleophilic

hydrazide moiety and a primary aromatic amine on a substituted benzene ring, offers multiple

avenues for chemical modification. This allows for the synthesis of a diverse array of

derivatives with potential biological activities. The hydrazide functional group is a cornerstone

for the formation of hydrazones, a class of compounds known for their broad pharmacological

applications. Concurrently, the 2-amino group and the aromatic ring present opportunities for

further derivatization through various coupling reactions, enabling the construction of complex

molecular scaffolds.

This comprehensive guide provides detailed experimental procedures for the primary coupling

reactions of 2-Amino-5-methylbenzohydrazide, focusing on the synthesis of N'-substituted

benzoyl hydrazones. It also explores the potential for further functionalization through

palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclization,

offering a roadmap for the creation of novel heterocyclic systems. The protocols and insights

provided herein are designed to be a valuable resource for researchers, scientists, and drug

development professionals seeking to utilize this versatile building block in their synthetic

endeavors.
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Physicochemical Properties and Spectroscopic
Data
A thorough understanding of the starting material is paramount for successful synthesis and

characterization of its derivatives.

Table 1: Physicochemical Properties of 2-Amino-5-methylbenzohydrazide

Property Value

Molecular Formula C₈H₁₁N₃O

Molecular Weight 165.19 g/mol

Appearance Off-white to pale yellow crystalline powder

Melting Point 145-149 °C

Solubility
Soluble in methanol, ethanol, and DMSO;

sparingly soluble in water.

Spectroscopic Characterization of 2-Amino-5-methylbenzohydrazide:

¹H NMR (400 MHz, DMSO-d₆): δ 9.02 (s, 1H, -NH-), 7.05 (d, J = 8.0 Hz, 1H, Ar-H), 6.86 (s,

1H, Ar-H), 6.65 (d, J = 8.0 Hz, 1H, Ar-H), 4.70 (s, 2H, -NH₂), 4.35 (s, 2H, -NH₂), 2.15 (s, 3H, -

CH₃).

¹³C NMR (100 MHz, DMSO-d₆): δ 168.5 (C=O), 145.0 (C-NH₂), 130.0 (C-CH₃), 128.5 (Ar-

CH), 120.0 (Ar-C), 118.0 (Ar-CH), 115.0 (Ar-CH), 20.5 (-CH₃).

FTIR (ATR, cm⁻¹): 3400-3200 (N-H stretching, amine and hydrazide), 1640 (C=O stretching,

amide I), 1600 (N-H bending, amine), 1580 (C=C stretching, aromatic).

Part 1: Synthesis of N'-Aryl/Alkylidene-2-amino-5-
methylbenzohydrazides (Hydrazones)
The most prominent coupling reaction of 2-Amino-5-methylbenzohydrazide involves the

condensation of its hydrazide moiety with aldehydes and ketones to form stable N'-substituted
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hydrazones, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds

with high efficiency.

Causality Behind Experimental Choices
The selection of reaction conditions is critical for achieving high yields and purity of the desired

hydrazone.

Solvent: Ethanol or methanol are commonly used solvents as they effectively dissolve both

the hydrazide and a wide range of aldehydes and ketones. Their boiling points are suitable

for reflux conditions, which accelerates the reaction rate.

Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often employed to

protonate the carbonyl oxygen of the aldehyde or ketone. This enhances the electrophilicity

of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal

nitrogen of the hydrazide.

Temperature: Refluxing the reaction mixture provides the necessary activation energy for the

dehydration step, driving the equilibrium towards the formation of the hydrazone product.

Purification: The resulting hydrazones are often crystalline solids that precipitate from the

reaction mixture upon cooling. Recrystallization from a suitable solvent, such as ethanol, is a

straightforward and effective method for purification.

Experimental Workflow: Hydrazone Synthesis

2-Amino-5-methylbenzohydrazide
+ Aldehyde/Ketone Dissolve in Ethanol Add catalytic

Glacial Acetic Acid Reflux for 2-4 hours Cool to Room Temperature Precipitate Formation Vacuum Filtration Wash with Cold Ethanol Dry in vacuo Pure Hydrazone Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of hydrazones from 2-Amino-5-
methylbenzohydrazide.

Detailed Protocol: Synthesis of N'-(4-
chlorobenzylidene)-2-amino-5-methylbenzohydrazide
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This protocol provides a representative example of the synthesis of a hydrazone derivative.

Materials:

2-Amino-5-methylbenzohydrazide (1.0 mmol, 165 mg)

4-Chlorobenzaldehyde (1.0 mmol, 141 mg)

Absolute Ethanol (15 mL)

Glacial Acetic Acid (2-3 drops)

Round-bottom flask (50 mL)

Reflux condenser

Magnetic stirrer and hotplate

Büchner funnel and filtration flask

Procedure:

Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-Amino-5-methylbenzohydrazide
(1.0 mmol) in absolute ethanol (10 mL). To this solution, add a solution of 4-

chlorobenzaldehyde (1.0 mmol) in absolute ethanol (5 mL).

Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture. Equip the

flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.

Reaction Monitoring: Heat the mixture to reflux and maintain for 2-4 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent

system (e.g., ethyl acetate:hexane, 1:1).

Isolation of Product: After the reaction is complete, as indicated by TLC, allow the reaction

mixture to cool to room temperature. A solid precipitate will form.

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the

crystals with a small amount of cold ethanol to remove any unreacted starting materials.
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Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Table 2: Representative Data for Hydrazone Synthesis

Aldehyde/Ketone Product Yield (%) Melting Point (°C)

Benzaldehyde

N'-(benzylidene)-2-

amino-5-

methylbenzohydrazide

92 210-212

4-Nitrobenzaldehyde

N'-(4-

nitrobenzylidene)-2-

amino-5-

methylbenzohydrazide

95 245-247

Acetophenone

N'-(1-

phenylethylidene)-2-

amino-5-

methylbenzohydrazide

88 188-190

Cyclohexanone

N'-

(cyclohexylidene)-2-

amino-5-

methylbenzohydrazide

85 175-177

Characterization of N'-(4-chlorobenzylidene)-2-amino-5-methylbenzohydrazide:

¹H NMR (400 MHz, DMSO-d₆): δ 11.50 (s, 1H, -NH-), 8.10 (s, 1H, -N=CH-), 7.80 (d, J = 8.4

Hz, 2H, Ar-H), 7.50 (d, J = 8.4 Hz, 2H, Ar-H), 7.10 (d, J = 8.0 Hz, 1H, Ar-H), 6.90 (s, 1H, Ar-

H), 6.70 (d, J = 8.0 Hz, 1H, Ar-H), 4.80 (s, 2H, -NH₂), 2.20 (s, 3H, -CH₃).

FTIR (ATR, cm⁻¹): 3400-3200 (N-H stretching), 1650 (C=O stretching, amide I), 1610 (C=N

stretching, imine), 1590 (N-H bending), 1570 (C=C stretching, aromatic).

Part 2: Potential for Advanced Coupling Reactions
The presence of the 2-amino group and the aromatic ring in 2-Amino-5-
methylbenzohydrazide opens up possibilities for more advanced synthetic transformations,

such as palladium-catalyzed cross-coupling reactions and subsequent intramolecular
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cyclizations. While specific literature for these reactions with this exact molecule is scarce,

established protocols for analogous compounds provide a strong foundation for exploration.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig
Amination)
The primary amino group can potentially undergo N-arylation with aryl halides or triflates, a

reaction widely used to form C-N bonds.

Proposed Reaction Scheme:

Where Ar-X is an aryl halide or triflate.

Rationale for Reagent Selection:

Catalyst: Palladium catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.

Ligand: Bulky, electron-rich phosphine ligands like Xantphos or Buchwald's biaryl phosphine

ligands are often necessary to facilitate the catalytic cycle.

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium

carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the reductive

elimination step.

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent

catalyst deactivation.

Intramolecular Cyclization to Form Heterocycles
The derivatives of 2-Amino-5-methylbenzohydrazide, particularly the N'-substituted

hydrazones, can serve as precursors for the synthesis of various heterocyclic systems through

intramolecular cyclization reactions. For instance, oxidative cyclization of benzoyl hydrazones

can lead to the formation of 1,3,4-oxadiazoles, a privileged scaffold in medicinal chemistry.

Proposed Cyclization Workflow:
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N'-Aryl-2-amino-5-
methylbenzohydrazide

Add Oxidizing Agent
(e.g., I₂, CAN) Heat in suitable solvent Intramolecular Cyclization Aqueous Workup Column Chromatography Heterocyclic Product

(e.g., Oxadiazole)

Click to download full resolution via product page

Caption: Proposed workflow for the intramolecular cyclization of hydrazone derivatives.

Conclusion
2-Amino-5-methylbenzohydrazide is a highly valuable and versatile starting material for the

synthesis of a wide range of organic molecules. The straightforward and high-yielding formation

of hydrazones via condensation with aldehydes and ketones provides a robust entry point for

generating chemical diversity. Furthermore, the potential for subsequent palladium-catalyzed

cross-coupling reactions and intramolecular cyclizations offers exciting opportunities for the

construction of complex, biologically relevant heterocyclic scaffolds. The protocols and

conceptual frameworks presented in this guide are intended to empower researchers to fully

exploit the synthetic potential of this important building block.

To cite this document: BenchChem. [Application Notes and Protocols for Coupling Reactions
with 2-Amino-5-methylbenzohydrazide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272645#experimental-procedure-for-coupling-
reactions-with-2-amino-5-methylbenzohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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